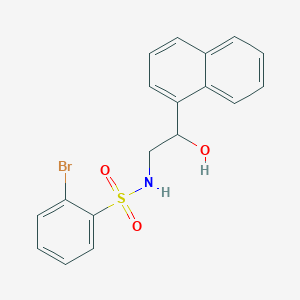

2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

2-bromo-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO3S/c19-16-10-3-4-11-18(16)24(22,23)20-12-17(21)15-9-5-7-13-6-1-2-8-14(13)15/h1-11,17,20-21H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNFOXRYOYFFSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNS(=O)(=O)C3=CC=CC=C3Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 2-Bromo-1-(naphthalen-1-yl)ethanone

The synthesis begins with the preparation of 2-bromo-1-(naphthalen-1-yl)ethanone, a key intermediate. This α-brominated ketone is synthesized via bromination of 1-acetylnaphthalene using copper(II) bromide (CuBr₂) in acetic acid under reflux. The reaction proceeds via electrophilic substitution at the α-position of the ketone:

$$

\text{1-Acetylnaphthalene} + \text{CuBr}_2 \xrightarrow{\text{AcOH, reflux}} \text{2-Bromo-1-(naphthalen-1-yl)ethanone} + \text{CuBr}

$$

Optimization Notes :

Alkylation of 2-Bromobenzenesulfonamide

The alkylation step involves nucleophilic substitution between 2-bromobenzenesulfonamide and 2-bromo-1-(naphthalen-1-yl)ethanone. Deprotonation of the sulfonamide’s nitrogen using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the reaction:

$$

\text{2-Bromobenzenesulfonamide} + \text{2-Bromo-1-(naphthalen-1-yl)ethanone} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-Bromo-N-(2-oxo-2-(naphthalen-1-yl)ethyl)benzenesulfonamide}

$$

Key Parameters :

- Molar ratio: 1:1.1 (sulfonamide:ketone) to ensure complete conversion.

- Reaction time: 3–4 hours at 80°C, monitored by thin-layer chromatography (TLC).

- Workup: Extraction with ethyl acetate, washing with brine, and drying over anhydrous sodium sulfate.

Yield : 78–82% after column chromatography (silica gel, hexane/ethyl acetate 6:1).

Reduction of the Ketone Moiety

The ketone intermediate is reduced to the secondary alcohol using sodium borohydride (NaBH₄) in a tetrahydrofuran (THF)/methanol (MeOH) solvent system:

$$

\text{2-Bromo-N-(2-oxo-2-(naphthalen-1-yl)ethyl)benzenesulfonamide} \xrightarrow{\text{NaBH}_4, \text{THF/MeOH}} \text{2-Bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide}

$$

Conditions :

- Temperature: 0°C to room temperature, preventing over-reduction.

- Stoichiometry: 1.5 equiv NaBH₄ ensures complete reduction of the ketone.

- Purification: Recrystallization from ethyl acetate/petroleum ether (1:3) yields colorless crystals (85–88% purity).

Optimization of Reaction Conditions

Solvent and Base Selection

The alkylation step’s efficiency hinges on solvent polarity and base strength. Comparative studies reveal that DMF outperforms acetonitrile or dichloromethane due to its high dielectric constant, which stabilizes the deprotonated sulfonamide. Similarly, K₂CO₃ provides superior yields over weaker bases like triethylamine, as confirmed by kinetic studies.

Temperature and Reaction Time

Elevated temperatures (80°C) accelerate the alkylation reaction but risk side reactions such as elimination. Controlled heating (60–70°C) with extended reaction times (5 hours) balances yield and selectivity.

Alternative Synthetic Approaches

Reductive Amination Route

An alternative pathway involves reductive amination of 1-naphthaldehyde with 2-aminoethanol, followed by sulfonylation:

$$

\text{1-Naphthaldehyde} + \text{2-Aminoethanol} \xrightarrow{\text{NaBH}_3\text{CN}} \text{2-Amino-1-(naphthalen-1-yl)ethanol} \xrightarrow{\text{2-Bromobenzenesulfonyl chloride}} \text{Target Compound}

$$

Challenges :

Epoxide Ring-Opening Strategy

Reacting 2-bromobenzenesulfonamide with 1-naphthylglycidol under basic conditions introduces the hydroxyethyl group:

$$

\text{2-Bromobenzenesulfonamide} + \text{1-Naphthylglycidol} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound}

$$

Outcome :

- Moderate regioselectivity (60:40 favoring the desired product).

- Limited scalability due to epoxide instability.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Challenges and Limitations

Steric Hindrance

The bulky naphthalene group impedes alkylation kinetics, necessitating excess reagents or prolonged reaction times.

Functional Group Compatibility

The hydroxyl group’s susceptibility to oxidation mandates inert atmosphere handling during reduction steps.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromate ion.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The hydroxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

Oxidation: Bromate salts.

Reduction: Amines.

Substitution: Derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicine, this compound is being explored for its therapeutic potential. Its sulfonamide group is particularly interesting for developing new drugs that can target specific enzymes or receptors in the body.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mecanismo De Acción

The mechanism by which 2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological processes, leading to the desired therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Table 1: Structural Comparison of Key Sulfonamide Derivatives

Key Observations:

- Hydroxyl Group: The 2-hydroxyethyl linkage introduces hydrogen-bonding capability, distinguishing it from analogs with direct naphthalene attachments or non-polar substituents .

- Naphthalene Orientation : The naphthalen-1-yl group favors edge-to-face interactions, whereas naphthofuran derivatives (e.g., ) enable planar stacking due to fused aromaticity.

Physicochemical Properties

Table 2: Physicochemical Comparison

Notes:

- The target compound’s hydroxyl group improves aqueous solubility compared to fully non-polar analogs (e.g., ).

- Bromine increases molecular weight and lipophilicity relative to methoxy or amino analogs, impacting membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.